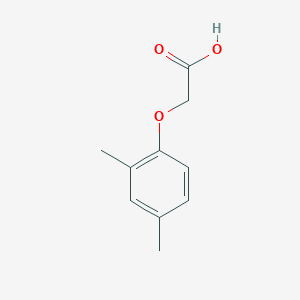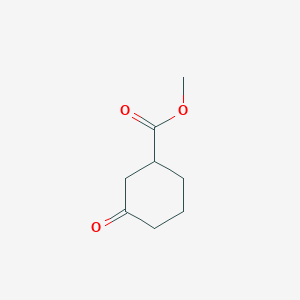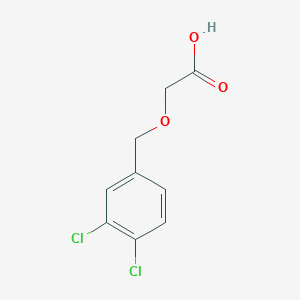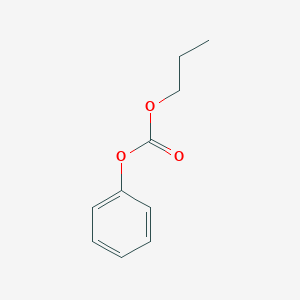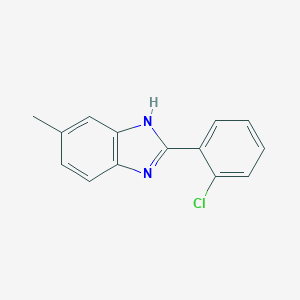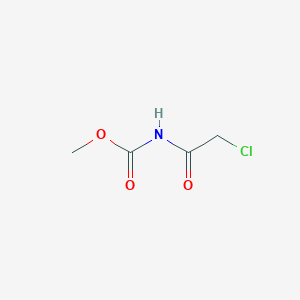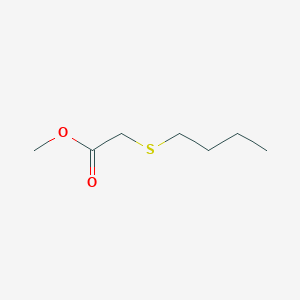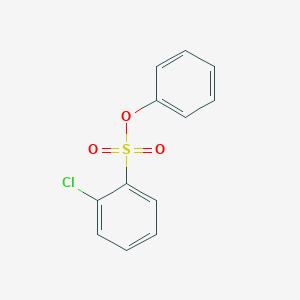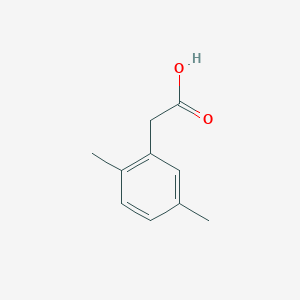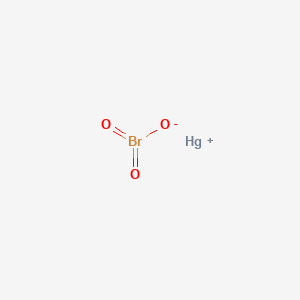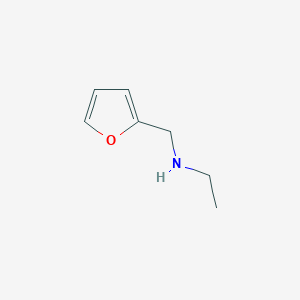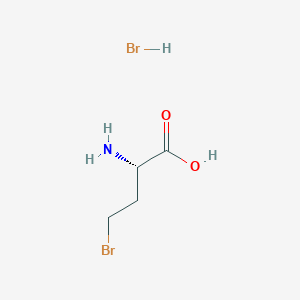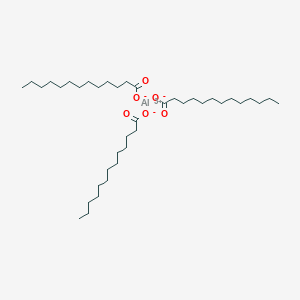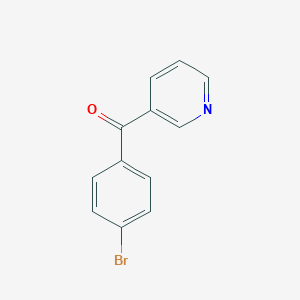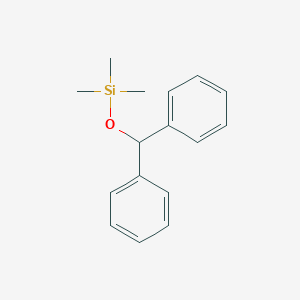
Silane, (diphenylmethoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (diphenylmethoxy)trimethyl- is a chemical compound that is widely used in the field of organic chemistry. It is commonly referred to as DPM silane and is known for its ability to act as a coupling agent, adhesion promoter, and surface modifier. DPM silane is used in a variety of applications, including the synthesis of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of DPM silane involves its ability to form covalent bonds with both the polymer matrix and the substrate. This results in an improved interface between the two materials, leading to enhanced mechanical properties and adhesion.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of DPM silane. However, it is known to be a skin irritant and may cause respiratory irritation if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DPM silane in lab experiments offers several advantages, including its ability to improve the mechanical properties and adhesion of materials. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of DPM silane in research and development. One area of interest is the development of new coupling agents that offer improved performance and reduced toxicity. Another area of interest is the use of DPM silane in the synthesis of advanced materials, such as nanocomposites and biomaterials. Additionally, research is needed to further understand the biochemical and physiological effects of DPM silane and to develop appropriate safety guidelines for its use.
Synthesemethoden
The synthesis of DPM silane involves the reaction of trimethylchlorosilane with diphenylmethanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields DPM silane as the final product.
Wissenschaftliche Forschungsanwendungen
DPM silane has been extensively studied for its use as a coupling agent in the synthesis of polymers. It has been shown to improve the mechanical properties, thermal stability, and water resistance of polymers. DPM silane has also been used as an adhesion promoter in the formulation of coatings and adhesives. It enhances the adhesion of these materials to a variety of substrates, including metals, glass, and plastics.
Eigenschaften
CAS-Nummer |
14629-59-5 |
|---|---|
Produktname |
Silane, (diphenylmethoxy)trimethyl- |
Molekularformel |
C16H20OSi |
Molekulargewicht |
256.41 g/mol |
IUPAC-Name |
benzhydryloxy(trimethyl)silane |
InChI |
InChI=1S/C16H20OSi/c1-18(2,3)17-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI-Schlüssel |
PGDZCDNDTPXJPW-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



